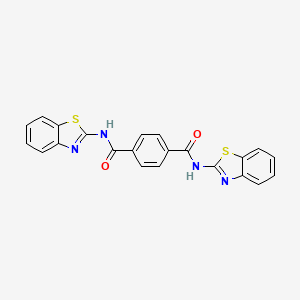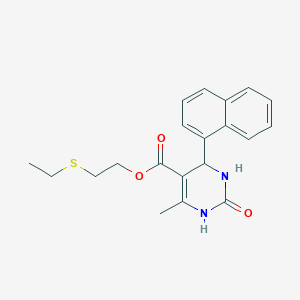
N,N'-bis(1,3-benzothiazol-2-yl)terephthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(1,3-benzothiazol-2-yl)terephthalamide, commonly known as BTA, is a synthetic compound that has gained significant attention in various scientific fields due to its unique properties. BTA belongs to the class of thiosemicarbazone compounds and has a molecular weight of 456.57 g/mol.
作用機序
BTA's mechanism of action varies depending on its application. In medicinal chemistry, BTA has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. BTA has also been shown to inhibit the activity of HIV reverse transcriptase, an enzyme involved in viral replication.
In biochemistry, BTA acts as a chelating agent, binding to metal ions and preventing their involvement in oxidative stress and other harmful reactions. BTA has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and degradation.
Biochemical and Physiological Effects
BTA has been shown to have various biochemical and physiological effects. In medicinal chemistry, BTA has been shown to induce apoptosis in cancer cells, leading to their death. BTA has also been shown to inhibit the activity of HIV reverse transcriptase, leading to a decrease in viral replication.
In biochemistry, BTA acts as a chelating agent, binding to metal ions and preventing their involvement in oxidative stress and other harmful reactions. BTA has also been shown to inhibit the activity of MMPs, leading to a decrease in tissue remodeling and degradation.
実験室実験の利点と制限
BTA has several advantages and limitations for lab experiments. One advantage is its ability to bind to metal ions, making it a potential candidate for the treatment of metal ion-mediated diseases. BTA also has a high binding affinity for copper and iron, making it a potential candidate for the treatment of Wilson's disease and hemochromatosis.
One limitation of BTA is its low solubility in water, which can limit its use in aqueous systems. BTA can also be toxic at high concentrations, which can limit its use in vivo.
将来の方向性
There are several future directions for the research and development of BTA. One direction is the development of BTA-based drugs for the treatment of metal ion-mediated diseases such as Wilson's disease and hemochromatosis. Another direction is the development of BTA-based biosensors and imaging agents for the detection and monitoring of metal ions in biological systems.
In materials science, BTA has potential applications as a fluorescent dye in OLEDs and as a corrosion inhibitor in metal alloys. Further research is needed to explore these potential applications and to optimize the synthesis and properties of BTA for these applications.
Conclusion
In conclusion, N,N'-bis(1,3-benzothiazol-2-yl)terephthalamide, or BTA, is a synthetic compound with unique properties that have gained significant attention in various scientific fields. BTA has potential applications in medicinal chemistry, biochemistry, and materials science, and has been shown to possess anticancer, antiviral, and antibacterial properties. BTA's mechanism of action varies depending on its application, and it has various biochemical and physiological effects. BTA has several advantages and limitations for lab experiments, and there are several future directions for its research and development.
合成法
BTA can be synthesized using various methods, including the reaction between 2-aminobenzothiazole and terephthalic acid, followed by the addition of thiosemicarbazide. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions. Another synthesis method involves the reaction between 2-aminobenzothiazole and terephthalaldehyde, followed by the addition of thiosemicarbazide. This method is advantageous as it produces a higher yield of BTA.
科学的研究の応用
BTA has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BTA has been shown to possess anticancer, antiviral, and antibacterial properties. BTA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
In biochemistry, BTA has been shown to act as a chelating agent, binding to metal ions such as copper and iron. This property makes BTA a potential candidate for the treatment of metal ion-mediated diseases such as Wilson's disease and hemochromatosis. BTA has also been studied for its potential use in the development of biosensors and imaging agents.
In materials science, BTA has been studied for its potential use as a fluorescent dye in organic light-emitting diodes (OLEDs) and as a corrosion inhibitor in metal alloys.
特性
IUPAC Name |
1-N,4-N-bis(1,3-benzothiazol-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O2S2/c27-19(25-21-23-15-5-1-3-7-17(15)29-21)13-9-11-14(12-10-13)20(28)26-22-24-16-6-2-4-8-18(16)30-22/h1-12H,(H,23,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBOESFFOAOBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5092486.png)
![[1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5092493.png)
![N-{1-[1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5092517.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5092523.png)
![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5092533.png)
![2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5092542.png)
![1-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5092546.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5092561.png)

![1-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5092573.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5092576.png)


![1-(4-chlorobenzyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5092591.png)